molecular formula C18H24N4O7S2 B14126485 [amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate

[amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate

Cat. No.: B14126485
M. Wt: 472.5 g/mol
InChI Key: YGNSQKCULHSJDC-HFPMQDOPSA-N
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Description

Hydroxystilbamidine bis(methanesulfonate) is a fluorescent cationic dye widely used as a retrograde neuronal tracerThis compound is particularly valuable in neuroanatomical research due to its intense fluorescence and high resistance to fading .

Preparation Methods

Hydroxystilbamidine bis(methanesulfonate) can be synthesized through a series of chemical reactions involving the condensation of 2-hydroxybenzaldehyde with 4-carbamimidoylbenzaldehyde, followed by the addition of methanesulfonic acid. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction pathways, optimized for yield and purity.

Chemical Reactions Analysis

Hydroxystilbamidine bis(methanesulfonate) undergoes various chemical reactions, including:

Scientific Research Applications

Hydroxystilbamidine bis(methanesulfonate) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Hydroxystilbamidine bis(methanesulfonate) involves its ability to cross cell membranes in its uncharged form and bind to intracellular targets. It primarily targets extracellular DNA and lysosomes, leading to the inhibition of cell division and reproduction in certain organisms . In neurons, it labels the cell body and dendrites, allowing for detailed mapping of neural connections .

Comparison with Similar Compounds

Hydroxystilbamidine bis(methanesulfonate) is unique due to its intense fluorescence and high resistance to fading. Similar compounds include:

Properties

Molecular Formula

C18H24N4O7S2

Molecular Weight

472.5 g/mol

IUPAC Name

[amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate

InChI

InChI=1S/C16H16N4O.2CH4O3S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*1-5(2,3)4/h1-9,21H,(H3,17,18)(H3,19,20);2*1H3,(H,2,3,4)/b4-1+;;

InChI Key

YGNSQKCULHSJDC-HFPMQDOPSA-N

Isomeric SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=[NH2+])N)O)C(=[NH2+])N

Canonical SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=[NH2+])N)O)C(=[NH2+])N

Origin of Product

United States

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